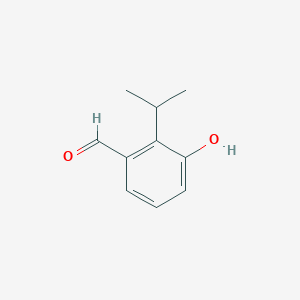

3-Hydroxy-2-isopropylbenzaldehyde

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

532966-40-8 |

|---|---|

Molecular Formula |

C10H12O2 |

Molecular Weight |

164.20 g/mol |

IUPAC Name |

3-hydroxy-2-propan-2-ylbenzaldehyde |

InChI |

InChI=1S/C10H12O2/c1-7(2)10-8(6-11)4-3-5-9(10)12/h3-7,12H,1-2H3 |

InChI Key |

QAFYEFGAVUPYNO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(C=CC=C1O)C=O |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 3 Hydroxy 2 Isopropylbenzaldehyde

Regioselective Synthesis Approaches

Achieving the desired substitution pattern on the aromatic ring is a central challenge in the synthesis of 3-Hydroxy-2-isopropylbenzaldehyde. Regioselective strategies are therefore crucial for directing functional groups to their specific positions.

Directed Ortho-Metalation and Functionalization

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic compounds. wikipedia.orgnih.gov This method utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho-position, creating a reactive aryllithium intermediate. wikipedia.org This intermediate can then be trapped by an appropriate electrophile to introduce a functional group with high regioselectivity. wikipedia.orgresearchgate.net

For the synthesis of this compound, a plausible DoM strategy would start from 2-isopropylphenol (B134262). nih.govsigmaaldrich.com The hydroxyl group of 2-isopropylphenol can act as a DMG, directing the lithiation to the C3 position. Subsequent formylation of the resulting aryllithium species with an electrophile like N,N-dimethylformamide (DMF) would yield the target molecule. The general principle involves the interaction of the heteroatom of the DMG with the lithium of the organolithium reagent, leading to deprotonation at the nearest ortho-position. wikipedia.org

Table 1: Key Aspects of Directed Ortho-Metalation

| Feature | Description | Reference |

| Principle | A directing metalation group (DMG) guides a strong base to deprotonate the ortho-position, forming an aryllithium intermediate. | wikipedia.org |

| Directing Groups | Methoxy, tertiary amine, and amide groups are common DMGs. The hydroxyl group can also serve as a DMG. | wikipedia.org |

| Reagents | n-Butyllithium is a commonly used strong base. | wikipedia.org |

| Electrophiles | N,N-dimethylformamide (DMF) is a standard electrophile for introducing a formyl group. | researchgate.net |

| Advantage | High regioselectivity for ortho-substitution. | wikipedia.org |

Electrophilic Aromatic Substitution with Isopropyl Moieties

Electrophilic aromatic substitution is a fundamental reaction in organic chemistry for introducing substituents onto an aromatic ring. In the context of synthesizing this compound, this approach could involve the introduction of an isopropyl group onto a pre-functionalized benzene (B151609) ring.

Starting with a phenol (B47542) derivative, Friedel-Crafts alkylation using an isopropylating agent like isopropanol (B130326) or propylene (B89431) in the presence of a suitable catalyst can introduce the isopropyl group. google.com The regioselectivity of this reaction is governed by the directing effects of the substituents already present on the ring. The hydroxyl group is an ortho-, para-directing group. Therefore, the alkylation of phenol can yield a mixture of 2-isopropylphenol and 4-isopropylphenol. google.com Subsequent formylation would then be required to introduce the aldehyde group.

Alternatively, one could start with a hydroxybenzaldehyde and introduce the isopropyl group. The directing effects of the hydroxyl and formyl groups would need to be carefully considered to achieve the desired 3-hydroxy-2-isopropyl substitution pattern.

Directed Hydroxylation Pathways

Directed hydroxylation offers a route to introduce a hydroxyl group at a specific position on an aromatic ring. Transition metal-catalyzed C-H hydroxylation has emerged as a powerful tool for this purpose. researchgate.net These reactions often employ a directing group to achieve high regioselectivity.

For the synthesis of this compound, one could envision a strategy starting with 2-isopropylbenzaldehyde (B1297908). nih.gov A directing group could be temporarily installed to guide a metal catalyst to hydroxylate the C3 position. Subsequent removal of the directing group would afford the final product. Research has shown that various directing groups, such as oxime ethers, can be effective in palladium-catalyzed ortho-C(sp²)−H hydroxylation of benzyl (B1604629) alcohols. researchgate.net

Multi-Component Reactions Incorporating Aldehyde Functionality

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer an efficient and atom-economical approach to complex molecules. researchgate.netresearchgate.net Several MCRs are known for the synthesis of substituted aldehydes and their derivatives.

While a direct one-pot synthesis of this compound via an MCR might be challenging to design, MCRs could be employed to construct a more complex scaffold that can be subsequently converted to the target molecule. For instance, MCRs have been developed for the synthesis of pyran-annulated heterocyclic compounds starting from aromatic aldehydes, malononitrile, and other components. researchgate.net Research into novel tandem reactions has also explored one-pot syntheses of benzaldehyde (B42025) derivatives, taking advantage of directed metalation. liberty.edu

Green Chemistry Principles in Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. jddhs.comjddhs.com These principles are increasingly being applied to the synthesis of fine chemicals and pharmaceuticals. jddhs.com

In the context of synthesizing this compound, green chemistry approaches could include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or bio-derived solvents. jddhs.com

Catalysis: Employing catalytic methods, including biocatalysis and heterogeneous catalysis, to improve reaction efficiency and reduce waste. jddhs.comjddhs.com Heterogeneous catalysts are particularly advantageous due to their ease of separation and recyclability. jddhs.com

Energy Efficiency: Utilizing energy-efficient techniques such as microwave-assisted synthesis or continuous flow processing to reduce energy consumption and reaction times. jddhs.comjddhs.com

Renewable Feedstocks: Exploring the use of renewable starting materials derived from biomass. jddhs.com

For example, the use of a recyclable iron(III) salicylate (B1505791) catalyst for the oxidative esterification of multifunctional aldehydes derived from biomass processing highlights a green approach. researchgate.net

Chemoenzymatic Synthesis Routes

Chemoenzymatic synthesis combines the high selectivity of enzymatic transformations with the versatility of chemical synthesis to create efficient and sustainable routes to target molecules. nih.govnih.gov Enzymes can catalyze reactions with unparalleled regio- and stereoselectivity under mild conditions. nih.gov

A potential chemoenzymatic route to this compound could involve the enzymatic hydroxylation of a suitable precursor. For example, a specifically engineered cytochrome P450 monooxygenase could potentially hydroxylate 2-isopropylbenzaldehyde at the C3 position. The synthesis could also start from a simpler, bio-based precursor like benzoic acid, which can be converted to a chiral intermediate through fermentation, followed by chemical transformations. researchgate.net The combination of biocatalytic and chemical steps allows for the construction of complex molecules that might be difficult to access through purely chemical or biological means. nih.gov

Isolation and Derivatization from Natural Precursors

Extensive literature searches indicate that this compound is not a known naturally occurring compound. While isomers such as 4-isopropylbenzaldehyde (B89865) (cuminaldehyde) are well-documented constituents of essential oils from various plants, there is no scientific evidence to date reporting the isolation of this compound from any natural source, including plants or microorganisms.

Consequently, the discussion of isolation from natural precursors and subsequent derivatization is not applicable to this specific isomer. The synthesis of this compound relies on chemical methods starting from synthetic precursors rather than extraction from natural materials.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule.

High-Resolution ¹H and ¹³C NMR Analysis

High-resolution ¹H NMR spectroscopy would provide crucial information about the chemical environment of the hydrogen atoms. Expected signals would include those for the aldehydic proton, the aromatic protons, the methine proton of the isopropyl group, and the methyl protons of the isopropyl group. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) would be instrumental in assigning these protons to their specific positions in the molecule.

Similarly, ¹³C NMR spectroscopy would identify all unique carbon environments. Distinct signals would be expected for the carbonyl carbon of the aldehyde, the aromatic carbons (both substituted and unsubstituted), and the carbons of the isopropyl group. The chemical shifts of the aromatic carbons would be particularly sensitive to the positions of the hydroxyl and isopropyl substituents.

A hypothetical data table for the expected NMR shifts is presented below, based on general principles of NMR spectroscopy.

| Assignment | Hypothetical ¹H NMR Chemical Shift (ppm) | Hypothetical ¹³C NMR Chemical Shift (ppm) |

| Aldehyde (-CHO) | 9.8 - 10.0 (singlet) | 190 - 195 |

| Aromatic CH | 6.8 - 7.5 (multiplets) | 115 - 140 |

| Aromatic C-OH | - | 155 - 160 |

| Aromatic C-isopropyl | - | 140 - 145 |

| Aromatic C-CHO | - | 135 - 140 |

| Isopropyl CH | 3.0 - 3.5 (septet) | 25 - 30 |

| Isopropyl CH₃ | 1.1 - 1.3 (doublet) | 20 - 25 |

| Phenolic OH | 5.0 - 8.0 (broad singlet) | - |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Conformational and Connectivity Assignments

To unambiguously assign the ¹H and ¹³C signals and to elucidate the connectivity and spatial relationships within the molecule, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, confirming the relationships between the aromatic protons and the coupling between the isopropyl methine and methyl protons.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that bears a proton.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This would be vital for confirming the placement of the aldehyde, hydroxyl, and isopropyl groups on the aromatic ring by observing correlations from the aromatic protons to the quaternary carbons and the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about through-space proximity of protons, which can help in determining the preferred conformation of the isopropyl group relative to the aromatic ring.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations and is highly effective for identifying functional groups.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of 3-Hydroxy-2-isopropylbenzaldehyde would be expected to show characteristic absorption bands for the hydroxyl, carbonyl, and aromatic C-H functional groups. The position and shape of the O-H stretching band could also provide insights into hydrogen bonding.

A table of expected characteristic FT-IR absorption bands is provided below.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

| Phenolic O-H | 3200 - 3600 (broad) | Stretching |

| Aromatic C-H | 3000 - 3100 | Stretching |

| Aliphatic C-H (isopropyl) | 2850 - 3000 | Stretching |

| Aldehydic C=O | 1680 - 1700 | Stretching |

| Aromatic C=C | 1450 - 1600 | Stretching |

| C-O | 1200 - 1300 | Stretching |

Raman Spectroscopy

Raman spectroscopy, being complementary to FT-IR, would provide additional information on the vibrational modes. It is particularly sensitive to non-polar bonds and symmetric vibrations. The aromatic ring vibrations and the C-C skeletal vibrations would be expected to produce strong signals in the Raman spectrum.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides information about the electronic transitions within a molecule and is influenced by conjugation and the presence of chromophores and auxochromes.

The UV-Visible absorption spectrum of this compound would be expected to show absorption maxima characteristic of a substituted benzaldehyde (B42025). The hydroxyl and isopropyl groups would act as auxochromes, potentially shifting the absorption bands (λmax) compared to unsubstituted benzaldehyde. Information on its fluorescence or phosphorescence properties would require emission spectroscopy, which would depend on the molecule's ability to luminesce after electronic excitation.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions within a molecule. khanacademy.org For this compound, the absorption of UV-Vis light promotes electrons from lower energy molecular orbitals to higher energy ones. mdpi.com The molecule's structure, featuring a benzene (B151609) ring, a carbonyl group (C=O), and a hydroxyl group (-OH), gives rise to characteristic electronic transitions.

The primary chromophore in the molecule is the benzaldehyde moiety. The electronic spectrum is expected to be dominated by two main types of transitions:

π → π transitions:* These higher-energy transitions involve the excitation of electrons from the π bonding orbitals of the aromatic ring and the carbonyl group to the corresponding π* antibonding orbitals. These are typically associated with strong absorption bands.

n → π transitions:* These lower-energy transitions involve the excitation of non-bonding electrons (from the oxygen atom of the carbonyl group) to the π* antibonding orbital of the carbonyl group. These transitions are generally weaker in intensity compared to π → π* transitions. cam.ac.uk

The hydroxyl (-OH) and isopropyl (-C₃H₇) groups attached to the benzene ring act as auxochromes. These substituents modulate the energy of the electronic transitions, typically causing a bathochromic shift (a shift to longer wavelengths) of the main absorption bands compared to unsubstituted benzaldehyde. The hydroxyl group, in particular, with its lone pairs of electrons, can extend the conjugation of the π-system, influencing the position and intensity of the absorption maxima (λmax). While specific experimental UV-Vis data for this compound is not widely published, data from related compounds like 2-hydroxybenzaldehyde and 3-hydroxybenzaldehyde (B18108) show characteristic absorptions in the UV region. nist.govnist.gov

Table 1: Predicted UV-Vis Absorption Data for this compound

| Transition Type | Expected Wavelength Range (nm) | Associated Molecular Orbitals |

|---|---|---|

| π → π* | 250-300 | HOMO to LUMO |

Fluorescence Spectroscopy (if applicable to derivatives)

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed photons. While many aromatic aldehydes exhibit phosphorescence, fluorescence is less common. For a molecule to be fluorescent, it must possess a rigid structure and a chromophore that can undergo π → π* transitions, followed by efficient radiative decay back to the ground state.

Detailed studies on the fluorescence properties of this compound or its specific derivatives are not extensively available in the current scientific literature. Research on other substituted benzaldehydes often focuses on non-radiative decay pathways and phosphorescence. acs.org The potential for fluorescence in derivatives would depend heavily on how chemical modifications alter the balance between radiative and non-radiative relaxation processes of the excited electronic states.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique that provides information about the molecular weight and structural features of a compound by analyzing its fragmentation pattern upon ionization. The molecular formula for this compound is C₁₀H₁₂O₂, which corresponds to a molecular weight of approximately 164.20 g/mol . nih.govsigmaaldrich.com

In an electron ionization (EI) mass spectrometer, the molecule is expected to form a molecular ion ([M]⁺) peak at m/z 164. The subsequent fragmentation would likely proceed through several characteristic pathways for aromatic aldehydes and substituted phenols. libretexts.orgmiamioh.edu

Plausible Fragmentation Pathways:

Loss of a hydrogen atom (M-1): A very common fragmentation for aldehydes, leading to a stable acylium ion at m/z 163. docbrown.info

Loss of a methyl radical (M-15): Fragmentation of the isopropyl group can lead to the loss of a methyl radical (•CH₃), resulting in a fragment ion at m/z 149.

Loss of the formyl radical (M-29): Cleavage of the bond between the benzene ring and the aldehyde group results in the loss of the •CHO radical, producing an ion at m/z 135. docbrown.info

Loss of carbon monoxide (M-28): Following the initial loss of a hydrogen atom, the resulting acylium ion can lose carbon monoxide (CO), yielding a fragment at m/z 135.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 164 | [C₁₀H₁₂O₂]⁺ | - |

| 163 | [C₁₀H₁₁O₂]⁺ | H• |

| 149 | [C₉H₉O₂]⁺ | •CH₃ |

| 135 | [C₉H₁₁O]⁺ | •CHO |

X-ray Diffraction (XRD) Crystallography

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.

A search of the Cambridge Crystallographic Data Centre (CCDC) indicates that a single crystal structure for this compound has not been deposited. cam.ac.ukcam.ac.uk However, analysis of similar substituted benzaldehydes suggests that the molecule would likely exhibit a planar or near-planar conformation for the benzaldehyde core. nih.gov The presence of the hydroxyl group provides a site for strong intermolecular hydrogen bonding (O-H···O=C), which would be a dominant interaction in the crystal packing. The bulky isopropyl group would influence the steric packing of the molecules.

Table 3: Predicted Structural Parameters from a Hypothetical Single Crystal Analysis

| Parameter | Expected Feature | Significance |

|---|---|---|

| Conformation | Planar aromatic ring and aldehyde group | Indicates conjugation across the system. |

| Hydrogen Bonding | Strong O-H···O=C intermolecular bonds | Key interaction governing the crystal packing. |

| Bond Lengths | C-O, C=O, C-C bond distances | Confirms the covalent structure and bond order. |

| Torsion Angles | Defines the orientation of substituents | Reveals steric effects of the isopropyl group. |

Powder X-ray diffraction (PXRD) is a powerful tool for analyzing crystalline materials, particularly for identifying different crystalline forms, known as polymorphs. researchgate.net Polymorphs of a compound have the same chemical composition but different crystal structures, which can lead to different physical properties like solubility and stability.

While no specific PXRD data for this compound is publicly available, this technique would be crucial for its solid-state characterization. A PXRD pattern is a fingerprint of a specific crystalline phase. By comparing the diffraction pattern of a sample to reference patterns, one can identify the phase, detect impurities, and study phase transitions induced by temperature or pressure. For a compound like this, ensuring phase purity is critical, especially in pharmaceutical or materials science applications.

X-ray Photoelectron Spectroscopy (XPS) for Surface and Electronic Structure

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and the chemical (or oxidation) state of the elements within the top few nanometers of a material's surface. chemistryviews.org XPS works by irradiating a sample with X-rays and measuring the kinetic energy of the electrons that are ejected. nih.gov

An XPS analysis of this compound would provide distinct signals for carbon (C 1s) and oxygen (O 1s). The high-resolution spectra for these elements would show multiple peaks, corresponding to the different chemical environments of the atoms in the molecule.

C 1s Spectrum: The carbon spectrum would be expected to show several components:

A peak for carbon atoms in the aromatic ring (C-C and C-H bonds).

A peak for the carbon atom of the isopropyl group.

A chemically shifted peak for the carbon atom bonded to the hydroxyl group (C-OH).

A significantly shifted peak at higher binding energy for the carbonyl carbon (C=O).

O 1s Spectrum: The oxygen spectrum would show two distinct peaks:

A peak for the oxygen atom of the hydroxyl group (C-OH).

A peak for the carbonyl oxygen atom (C=O).

This detailed information about the surface electronic structure is valuable for understanding surface reactivity, degradation, and interactions with other materials.

Table 4: Predicted XPS Core Level Binding Energies for this compound

| Element | Core Level | Chemical Environment | Predicted Binding Energy (eV) Range |

|---|---|---|---|

| Oxygen | O 1s | C=O | ~531-532 |

| Oxygen | O 1s | C-O H | ~532-533 |

| Carbon | C 1s | C =O | ~287-289 |

| Carbon | C 1s | C -OH | ~286-287 |

Electron Microscopy (e.g., FE-SEM) for Morphology and Microstructure (if applicable to materials science applications)rsc.orgscbt.com

Field Emission Scanning Electron Microscopy (FE-SEM) is a powerful analytical technique for obtaining high-resolution images of the surface morphology and microstructure of solid materials. While specific FE-SEM studies on this compound are not extensively documented in publicly available literature, the technique's applicability can be inferred from its use in characterizing other benzaldehyde derivatives and crystalline organic compounds. In materials science, understanding the morphology of a compound like this compound is crucial as it can influence properties such as solubility, reactivity, and bulk density.

FE-SEM utilizes a focused beam of electrons to scan the surface of a sample, providing detailed topographical information. The high resolution of FE-SEM allows for the visualization of fine surface features, crystal habits, and particle size distributions. For a crystalline solid like this compound, FE-SEM analysis would be instrumental in elucidating the effects of synthesis and crystallization conditions on the final product's morphology. For instance, the choice of solvent and the rate of cooling during recrystallization can significantly impact the size and shape of the resulting crystals.

A hypothetical FE-SEM analysis of this compound could reveal details about its particle morphology, such as whether the crystals are acicular (needle-like), prismatic, or tabular. Furthermore, the images could show the presence of agglomerates, the degree of crystallinity, and the texture of the particle surfaces. This information is valuable in contexts where this compound might be used as an intermediate in the synthesis of larger molecules or incorporated into a composite material, as the surface characteristics would affect its interaction with other substances.

The following table represents a hypothetical dataset that could be generated from an FE-SEM analysis of this compound samples prepared under different crystallization conditions.

Table 1: Hypothetical FE-SEM Morphological Analysis of this compound

| Sample ID | Crystallization Solvent | Average Particle Size (μm) | Observed Morphology | Surface Characteristics |

| HIB-01 | Ethanol | 50 ± 10 | Prismatic crystals | Smooth facets, well-defined edges |

| HIB-02 | Acetone | 25 ± 5 | Acicular (needle-like) | Rough surfaces, some agglomeration |

| HIB-03 | Toluene | 70 ± 15 | Tabular (plate-like) | Stepped growth features visible |

This hypothetical data illustrates how FE-SEM can provide quantitative and qualitative insights into the microstructure of this compound, which is essential for quality control and for tailoring the material's physical properties for specific applications.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost. It is used to study the electronic structure of many-body systems, such as atoms and molecules. DFT calculations are instrumental in predicting a wide range of properties for compounds like 3-Hydroxy-2-isopropylbenzaldehyde.

Geometry optimization is a fundamental DFT procedure that seeks to find the most stable three-dimensional arrangement of atoms in a molecule—its equilibrium geometry. This process minimizes the total electronic energy of the molecule, leading to the prediction of stable conformers and their relative energies. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles associated with its lowest energy state. The presence of the hydroxyl, isopropyl, and aldehyde groups suggests the possibility of multiple conformers, particularly concerning the orientation of the hydroxyl proton and the aldehyde group relative to the benzene (B151609) ring. Energetic analysis helps identify the global minimum energy structure among these possibilities.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO : This orbital acts as an electron donor. A higher HOMO energy indicates a greater propensity to donate electrons to an electrophile.

LUMO : This orbital acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons from a nucleophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a key indicator of molecular stability. A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap suggests the molecule is more reactive and easily polarizable. nih.gov

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify chemical behavior. researchgate.net

| Descriptor | Formula | Description |

| Electron Affinity (A) | E(A) = -ELUMO | Energy released when an electron is added. |

| Ionization Potential (I) | I = -EHOMO | Energy required to remove an electron. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability of an atom to attract a shared pair of electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution or charge transfer. nih.gov |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; indicates higher reactivity. researchgate.net |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the electrophilic power of a molecule. |

This table outlines the primary global reactivity descriptors derived from HOMO and LUMO energies, providing a framework for predicting chemical behavior.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the hydroxyl oxygen, while the LUMO would be concentrated on the electron-withdrawing aldehyde group.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. wikipedia.org This method is particularly useful for quantifying intramolecular and intermolecular interactions.

A key aspect of NBO analysis is the study of delocalization effects, which are described as donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs. researchgate.netwisc.edu The strength of these interactions is evaluated using second-order perturbation theory. For this compound, significant intramolecular interactions would include:

Hyperconjugation from C-C or C-H bonds of the isopropyl group into empty orbitals of the aromatic ring.

Donation from the oxygen lone pairs of the hydroxyl and aldehyde groups into antibonding orbitals (σ* or π*) of adjacent bonds.

Potential for intramolecular hydrogen bonding between the hydroxyl group and the aldehyde oxygen, which would be revealed by a strong interaction between the lone pair of the aldehyde oxygen and the σ* orbital of the O-H bond.

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. uni-muenchen.denih.gov It maps the electrostatic potential onto the electron density surface of the molecule. Different colors are used to represent regions of varying potential:

Red/Yellow : Regions of negative potential, rich in electrons. These areas are susceptible to electrophilic attack. For this compound, these would be concentrated around the oxygen atoms of the hydroxyl and aldehyde groups.

Blue : Regions of positive potential, electron-deficient. These are sites for nucleophilic attack. The hydrogen of the hydroxyl group and the carbon of the aldehyde group are expected to be electron-deficient.

Green : Regions of neutral or near-zero potential.

The MEP map provides a clear, visual guide to the charge distribution and reactive behavior of the molecule. researchgate.net

DFT calculations can accurately predict various spectroscopic properties.

UV-Vis Spectra : Time-dependent DFT (TD-DFT) is used to calculate the energies of electronic transitions from the ground state to excited states. These transitions correspond to the absorption of light in the UV-Vis spectrum. The calculations can predict the maximum absorption wavelength (λmax) and the nature of the electronic transitions (e.g., n→π* or π→π*).

NMR Chemical Shifts : The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within DFT to predict NMR chemical shifts (δ) for nuclei like ¹H and ¹³C. The calculated magnetic shielding tensors are converted into chemical shifts by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS). These predictions are highly valuable for confirming molecular structures and assigning experimental spectra. dntb.gov.ua

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insight into conformational changes and intermolecular interactions in a simulated environment (e.g., in a solvent).

For this compound, an MD simulation could reveal:

Conformational Flexibility : The molecule's flexibility, particularly the rotation around the C-C bond connecting the isopropyl group to the ring and the C-C bond of the aldehyde group. nih.gov

Solvent Effects : How the presence of a solvent (like water or an organic solvent) influences the preferred conformation and interactions.

Intermolecular Interactions : In a simulation with multiple molecules, MD can model how they interact with each other, providing information on potential aggregation or crystal packing forces. This is particularly relevant for understanding the condensed-phase properties of the compound.

Quantitative Structure-Reactivity/Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies aimed at finding a mathematical relationship between the structural or physicochemical properties of a set of compounds and their observed property or biological activity. The fundamental principle is that the structural features of a molecule, such as its geometry, electronic properties, and lipophilicity, determine its macroscopic properties. nih.gov These models are valuable for predicting the properties of new compounds without the need for experimental synthesis and testing. nih.gov

For phenolic aldehydes like this compound, QSPR models can be developed to predict various characteristics, including spectroscopic properties, toxicity, and antioxidant activity. The process involves calculating a series of numerical values, known as molecular descriptors, for each molecule in a dataset. These descriptors can be categorized as electronic (e.g., orbital energies like HOMO and LUMO, partial charges), steric (e.g., molecular volume), or topological (e.g., connectivity indices). nih.govresearchgate.net Using statistical methods like Multiple Linear Regression (MLR), a mathematical equation is derived that correlates these descriptors with the property of interest.

A notable application of QSPR for substituted benzaldehydes involved the prediction of ¹⁷O NMR carbonyl chemical shifts. acs.orgnih.gov In this study, the geometry of 50 substituted benzaldehydes was optimized, and a wide range of electronic and steric descriptors were calculated. acs.orgnih.gov By employing partial least-squares regression, a model was built that could accurately predict the ¹⁷O chemical shifts. acs.org Such models demonstrate the power of QSPR to correlate calculated structural parameters with experimentally measured spectroscopic data.

Another study focused on the toxicities of phenyl-aldehydes, establishing a relationship between toxicity (pLD₅₀) and the energy of the lowest unoccupied molecular orbital (E_LUMO). The derived equation, pLD₅₀ = -3.473 - 0.447 E_LUMO, indicated that toxicity increases as the E_LUMO decreases. nih.gov Similarly, QSAR models for phenolic antioxidants have successfully correlated antioxidant capacity with parameters like bond dissociation enthalpy (BDE) and ionization potential (IP). jocpr.comnih.govresearchgate.net These studies underscore the utility of QSPR/QSAR in understanding and predicting the behavior of substituted aldehydes based on their computed molecular characteristics.

| Descriptor Category | Descriptor Example | Description | Relevance to this compound |

|---|---|---|---|

| Electronic | E_LUMO (Energy of Lowest Unoccupied Molecular Orbital) | Represents the ability of a molecule to accept an electron. Lower values indicate a better electron acceptor. | Correlates with the molecule's reactivity in redox reactions and potential toxicity. nih.gov |

| Electronic | HOMO-LUMO Gap | The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals, indicating chemical reactivity and kinetic stability. | Relates to the molecule's stability and susceptibility to electronic excitation. |

| Thermodynamic | Bond Dissociation Enthalpy (BDE) of the phenolic O-H | The energy required to break the O-H bond homolytically. | A key indicator of antioxidant activity for phenolic compounds; a lower BDE suggests better radical scavenging ability. jocpr.comresearchgate.net |

| Thermodynamic | Ionization Potential (IP) | The minimum energy required to remove an electron from the molecule. | Relates to the molecule's ability to donate an electron, a mechanism in antioxidant action. jocpr.comresearchgate.net |

| Steric / Geometrical | Molecular Volume | The volume occupied by the molecule. | Influences how the molecule fits into active sites of enzymes or receptors. |

Quantum Chemical Modeling of Reaction Mechanisms and Transition States

Quantum chemical modeling is a powerful tool for investigating the detailed pathways of chemical reactions at the atomic level. Using methods like Density Functional Theory (DFT), researchers can map the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, transition states. quantumatk.comgithub.io A transition state is a specific configuration along the reaction coordinate that corresponds to the highest energy point, representing the energy barrier that must be overcome for the reaction to proceed. quantumatk.comgithub.iomedium.com

For a molecule like this compound, quantum chemical modeling can elucidate its reactivity in various transformations, such as nucleophilic additions to the carbonyl group, electrophilic aromatic substitutions, or oxidation of the aldehyde. These calculations provide insights into the reaction's feasibility (kinetics) and the likely products (thermodynamics).

A representative study on the reaction of benzaldehyde (B42025) with 4-amine-4H-1,2,4-triazole, investigated using the B3LYP functional, identified three distinct transition states (TS). canterbury.ac.ukresearchgate.netnih.gov

TS1: Corresponds to the initial nucleophilic attack of the amine on the aldehyde's carbonyl carbon, coupled with a hydrogen transfer, leading to a hemiaminal intermediate. canterbury.ac.uknih.gov

TS2: Involves an internal rearrangement of the molecular structure. canterbury.ac.uknih.gov

TS3: Represents the dehydration step, where a water molecule is eliminated to form the final Schiff base product. canterbury.ac.uknih.gov

Such detailed mechanistic studies have been applied to various reactions involving benzaldehyde derivatives, including organocatalyzed cycloadditions and asymmetric allylations, providing a deep understanding of stereoselectivity and the influence of substituents on the reaction pathway. rsc.orgnih.gov

| Parameter | Description | Illustrative Value | Significance |

|---|---|---|---|

| Activation Energy (ΔE‡) | The energy difference between the transition state and the reactants. | 15.2 kcal/mol | Determines the reaction rate; a higher barrier means a slower reaction. |

| Reaction Energy (ΔErxn) | The energy difference between the products and the reactants. | -5.8 kcal/mol | Indicates if the reaction is exothermic (negative) or endothermic (positive). |

| Key Transition State Bond Distance (C-Nu) | The distance between the forming Carbon-Nucleophile bond in the transition state. | 2.15 Å | Shows the extent of bond formation at the transition state. |

| Imaginary Frequency | The single negative frequency in a vibrational analysis of a transition state. | -250 cm-1 | Confirms the structure is a true first-order saddle point and indicates the atomic motion along the reaction coordinate. github.io |

Investigation of Nuclear Quadrupole Coupling Constants (NQCC) for Electronic Structure Elucidation

Nuclear Quadrupole Coupling provides a sensitive probe of the local electronic environment around a nucleus with a nuclear spin I ≥ 1. Such nuclei possess a non-spherical charge distribution, known as a nuclear electric quadrupole moment (eQ). This quadrupole moment interacts with the local electric field gradient (EFG) produced by the surrounding electrons and nuclei. The strength of this interaction is quantified by the nuclear quadrupole coupling constant (NQCC or χ), which is directly proportional to the product of the nuclear quadrupole moment and the principal component of the EFG tensor at the nucleus. researchgate.net

NQCC values are highly sensitive to the details of the chemical bonding, including bond polarity, hybridization, and electron density distribution. researchgate.net Therefore, their measurement and theoretical calculation offer a powerful method for elucidating the electronic structure of molecules. For this compound, nuclei such as ¹⁷O (I = 5/2) and ²H (deuterium, I = 1) are quadrupolar and can be studied by techniques like nuclear quadrupole resonance (NQR) spectroscopy or by analyzing splitting patterns in high-resolution rotational spectroscopy and solid-state NMR.

By comparing calculated NQCCs with experimental data (when available), quantum chemical models can be validated, providing a detailed and accurate picture of the electron distribution within the molecule. This information is critical for understanding molecular properties, reactivity, and intermolecular interactions. researchgate.netresearchgate.net

| Nucleus | Atom Position | Calculated χ (MHz) | Calculated η | Structural Insight |

|---|---|---|---|---|

| ¹⁷O | Aldehyde Carbonyl | -1.58 | 0.85 | Reflects the double bond character and the lone pair electron distribution on the oxygen atom. |

| ²H (D) | Aldehyde C-H | 0.17 | 0.06 | Provides information on the C-H bond's electronic environment. |

| ¹⁷O | Hydroxy Group | -9.75 | 0.12 | Sensitive to hydrogen bonding and the electronic influence of the aromatic ring. |

| ²H (D) | Hydroxy O-H | 0.29 | 0.15 | Highly dependent on intermolecular interactions, particularly hydrogen bonding. |

Aldehyde Group Reactivity

The aldehyde group is a cornerstone of the molecule's reactivity, characterized by the electrophilic nature of its carbonyl carbon. This allows it to undergo nucleophilic attack and participate in various condensation and redox reactions.

The carbonyl group of this compound readily undergoes condensation reactions with primary amines and related compounds to form new carbon-nitrogen double bonds.

Schiff Base Formation: The reaction with primary amines (R-NH₂) leads to the formation of imines, commonly known as Schiff bases. This reaction typically proceeds via nucleophilic addition to the carbonyl carbon, forming a hemiaminal intermediate, which then dehydrates to yield the final Schiff base. The phenolic hydroxyl group often plays a crucial role in the subsequent properties of these ligands, particularly in coordination chemistry. For instance, Schiff bases derived from the condensation of 2-hydroxybenzaldehyde and various amines have been extensively studied. wikipedia.org These reactions are fundamental in synthesizing ligands capable of forming stable metal complexes. nih.govnih.gov

Hydrazone Formation: Similarly, condensation with hydrazine (B178648) (H₂N-NH₂) or its derivatives (e.g., phenylhydrazine) yields hydrazones. nih.gov This reaction involves the replacement of the carbonyl oxygen with a =N-NHR group. Acylhydrazones, formed from the reaction of aldehydes with carboxylic acid hydrazides, are a significant class of compounds with diverse biological activities, and their synthesis is a well-established chemical transformation. researchgate.net The reaction between 2-hydroxybenzaldehyde and (Z)-3-hydrazineylideneindolin-2-one is a specific example that leads to the formation of a complex Schiff base-hydrazone structure. researchgate.net

| Reaction Type | Aldehyde Reactant | Amine/Hydrazine Reactant | Product Type | Reference |

|---|---|---|---|---|

| Schiff Base Formation | 3-Hydroxybenzaldehyde (B18108) | 4-Amino-3-hydroxybenzoic acid | Substituted Schiff Base | nih.gov |

| Schiff Base Formation | 2-Hydroxybenzaldehyde | 3-Aminophenol | Substituted Schiff Base | wikipedia.org |

| Hydrazone Formation | General Aldehyde | Hydrazine | Hydrazone | nih.gov |

| Hydrazone Formation | 2-Hydroxybenzaldehyde | (Z)-3-hydrazineylideneindolin-2-one | Complex Hydrazone | researchgate.net |

| Acylhydrazone Formation | Various Aromatic Aldehydes | Iodobenzoic acid hydrazide | Acylhydrazone | researchgate.net |

Oxidation: The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, 3-hydroxy-2-isopropylbenzoic acid. A variety of oxidizing agents can accomplish this transformation. Molecular oxygen is considered an environmentally friendly oxidant for such processes, often facilitated by metal catalysts. researchgate.net Conventional stoichiometric oxidants like potassium permanganate (B83412) (KMnO₄), chromic acid, or milder reagents such as Tollens' reagent can also be employed. The oxidation of the related compound, 4-isopropylbenzaldehyde (B89865) (cuminaldehyde), to cumic acid is a well-documented process that highlights this reactivity pathway. researchgate.net

Reduction: Conversely, the aldehyde group can be reduced to a primary alcohol, yielding (3-hydroxy-2-isopropyl)benzyl alcohol. This is a common transformation achieved using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent often used for this purpose, as it typically does not reduce the aromatic ring or other functional groups like esters under standard conditions. chemicalforums.com More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used. Another classic method is the Clemmensen reduction, which uses amalgamated zinc and hydrochloric acid to reduce the aldehyde directly to a methyl group, which would convert this compound to 3-hydroxy-2-isopropyltoluene. youtube.com

The aldehyde functional group can act as an enophile in a carbonyl-ene reaction. This is a pericyclic reaction between an alkene containing an allylic hydrogen (the ene) and a carbonyl compound (the enophile). The reaction results in the formation of a new carbon-carbon bond, a 1,5-hydrogen shift, and the migration of the alkene double bond, ultimately producing a homoallylic alcohol. wikipedia.org While often requiring high temperatures, these reactions can be facilitated by Lewis acid catalysts, which activate the carbonyl group towards attack by the ene. nih.govwikipedia.org Nickel-catalyzed systems have been shown to be effective for intermolecular carbonyl-ene reactions involving aromatic aldehydes and alpha-olefins. nih.gov This represents a potential, albeit more specialized, reaction pathway for this compound.

Phenolic Hydroxyl Group Reactivity

The phenolic hydroxyl group is another key center of reactivity, primarily acting as a nucleophile or an acidic proton donor.

Alkylation: The phenolic proton is acidic and can be removed by a base to form a phenoxide ion. This nucleophilic phenoxide can then react with alkyl halides (R-X) in an Sₙ2 reaction to form an ether, a process known as Williamson ether synthesis. This would convert the hydroxyl group of this compound into an alkoxy group (O-R). The choice of base and reaction conditions is crucial, especially in molecules with multiple hydroxyl groups, to ensure regioselectivity. For instance, studies on the alkylation of 2,4-dihydroxybenzaldehydes have shown that bases like cesium bicarbonate can offer excellent regioselectivity for the more acidic 4-hydroxy position.

Acylation: The phenolic hydroxyl group can also be acylated to form a phenyl ester. This is typically achieved by reacting the phenol (B47542) with an acyl halide (R-COCl) or an acid anhydride (B1165640) ((RCO)₂O) in the presence of a base like pyridine. This reaction converts the hydroxyl group into an ester functionality (-O-CO-R). Recent research has also demonstrated photoinduced methods for the specific acylation of phenolic hydroxyl groups using an aldehyde as the acyl source, mediated by iridium and nickel catalysts. nih.gov

| Reaction Type | Reactant Type | Reagent(s) | Product Functional Group | Reference |

|---|---|---|---|---|

| Alkylation | Phenol | Base (e.g., CsHCO₃), Alkyl Halide (R-X) | Ether (-OR) | sigmaaldrich.com |

| Acylation | Phenol | Acyl Halide (RCOCl) or Anhydride, Base | Ester (-OCOR) | nih.gov |

| Photoinduced Acylation | Phenol | Aldehyde (R'CHO), Ir/Ni Catalysts, Light | Ester (-OCOR') | nih.gov |

The phenolic hydroxyl group, especially in concert with the nearby aldehyde (or a derivative like an imine), is a powerful chelating agent for metal ions. Upon deprotonation, the phenoxide oxygen acts as a hard donor ligand. When this compound is converted into a Schiff base, the resulting ligand typically coordinates to transition metals through both the phenoxide oxygen and the imine nitrogen atom. nih.govresearchgate.net This bidentate chelation forms stable five- or six-membered rings with the metal center. Such complexes are of significant interest in fields like catalysis and materials science. nih.gov The formation of stable complexes with ions such as Ni(II), Zn(II), Cu(II), and Co(II) is a well-documented phenomenon for Schiff bases derived from hydroxybenzaldehydes. nih.govresearchgate.netnih.gov

Reactivity and Chemical Transformations of 3 Hydroxy 2 Isopropylbenzaldehyde

The chemical behavior of 3-Hydroxy-2-isopropylbenzaldehyde is governed by the interplay of its three functional groups: the hydroxyl (-OH), the isopropyl (-CH(CH₃)₂), and the formyl (-CHO) groups, all attached to a benzene (B151609) ring. These substituents influence the reactivity of the aromatic ring and provide sites for various chemical transformations.

Catalytic Applications in Organic Synthesis

Ligand Design and Synthesis for Metal Complexes

The phenolic hydroxyl group and the aldehyde carbonyl group in 3-hydroxy-2-isopropylbenzaldehyde provide two potential coordination sites for metal ions. This allows for the formation of Schiff base ligands through condensation of the aldehyde with a primary amine. These Schiff base ligands, often bidentate or polydentate, can then coordinate with a variety of transition metals to form stable metal complexes.

The synthesis of such complexes typically involves a two-step process. First, the Schiff base ligand is synthesized by reacting this compound with a suitable amine. The resulting imine, along with the phenolic hydroxyl group, can then act as a chelating ligand. In the second step, the Schiff base ligand is reacted with a metal salt (e.g., acetates or chlorides of Cu(II), Co(II), Ni(II), Zn(II)) in a suitable solvent, often with heating, to yield the desired metal complex. nih.govjmchemsci.com The stoichiometry of the resulting complexes, commonly 1:2 (metal:ligand), can be determined using various analytical techniques. nih.gov

While specific studies on the catalytic activity of metal complexes derived from this compound are not extensively documented, analogous complexes using similar hydroxybenzaldehyde derivatives have shown catalytic activity in various reactions. For instance, metal complexes of Schiff bases derived from salicylaldehyde (B1680747) and its derivatives have been employed as catalysts in oxidation and other organic transformations. nih.govnih.gov Similarly, 3d metal complexes with ligands derived from 2-hydroxy-3-methoxybenzaldehyde (B140153) have been investigated as catalysts for ozone decomposition. researchgate.netdocumentsdelivered.com These examples suggest the potential for metal complexes of this compound to exhibit catalytic properties.

Asymmetric Catalysis

The development of chiral ligands is crucial for asymmetric catalysis, which aims to produce one enantiomer of a chiral product selectively. nih.govresearchgate.net While C2-symmetric ligands have been historically dominant, non-symmetrical ligands have gained increasing attention. nih.gov this compound can serve as a precursor for chiral ligands, particularly through the formation of Schiff bases with chiral amines. The steric bulk of the isopropyl group could play a significant role in influencing the stereochemical outcome of catalytic reactions.

Enantioselective Cyanosilylation of Aldehydes

The enantioselective addition of trimethylsilyl (B98337) cyanide (TMSCN) to aldehydes is a vital method for synthesizing chiral cyanohydrins, which are versatile building blocks in organic synthesis. This reaction is often catalyzed by chiral metal complexes or organocatalysts. Although there are no specific reports on the use of catalysts derived from this compound for this transformation, the principles of related catalytic systems can be considered. For example, chiral oxazaborolidinium ions have been shown to be effective catalysts for the highly enantioselective cyanosilylation of a wide range of aldehydes. nih.gov It is conceivable that chiral ligands derived from this compound could be incorporated into such catalytic systems.

Other Asymmetric Transformations (e.g., Diels-Alder reactions, additions)

Asymmetric Diels-Alder reactions are powerful tools for the construction of complex cyclic systems with high stereocontrol. libretexts.org Chiral Lewis acids are often employed as catalysts in these reactions. While direct applications of this compound-derived catalysts are not reported, chiral oxazaborolidines activated by a Brønsted acid have been successfully used to catalyze asymmetric Diels-Alder reactions. nih.gov The potential exists to design chiral ligands from this compound that could form catalytically active species for such transformations.

Similarly, in the context of asymmetric additions, chiral ligands play a pivotal role. For instance, the palladium-catalyzed asymmetric N-allylation of amino acid derivatives has been achieved with high enantioselectivity using chiral diphosphane (B1201432) ligands. chemistryviews.org The development of novel chiral ligands is an ongoing area of research, and the structural motifs present in this compound could be incorporated into new ligand designs for various asymmetric additions, such as the allylation of aldehydes. nih.gov

Organocatalysis Utilizing the Aldehyde or Phenolic Functionality

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful strategy in organic synthesis. The aldehyde and phenolic functionalities of this compound could potentially be utilized in organocatalytic transformations. For example, the aldehyde group could participate in enamine or iminium ion catalysis, while the phenolic hydroxyl group could act as a hydrogen bond donor or a Brønsted acid catalyst. However, specific examples of this compound being used as an organocatalyst are not currently available in the literature.

Photoredox Catalysis (if applicable as a sensitizer (B1316253) or component)

Photoredox catalysis utilizes visible light to initiate single-electron transfer processes, enabling a wide range of chemical transformations under mild conditions. beilstein-journals.org Photosensitizers, which absorb light and initiate the catalytic cycle, are key components of these systems. While common photosensitizers are typically ruthenium or iridium complexes, organic dyes and other organic molecules can also serve this purpose. The extended aromatic system of this compound suggests it might possess some photophysical properties, but its efficacy as a photosensitizer in photoredox catalysis has not been reported. The development of new organic photosensitizers is an active area of research, and the potential of phenolic aldehydes in this context remains to be explored.

Applications in Advanced Materials Science

Design and Synthesis of Nonlinear Optical (NLO) Materials

The quest for advanced materials with significant nonlinear optical (NLO) properties is driven by their potential applications in optical communications, data storage, and optical computing. Organic molecules, particularly those with a high degree of π-conjugation and intramolecular charge transfer (ICT) characteristics, are at the forefront of this research. Schiff bases, formed by the condensation of an aldehyde with a primary amine, are a prominent class of compounds investigated for their NLO capabilities.

While direct studies on NLO materials derived specifically from 3-Hydroxy-2-isopropylbenzaldehyde are not extensively documented, the potential can be inferred from research on structurally similar mono-O-hydroxy bidentate Schiff bases. nih.gov These studies have shown that the introduction of electron-donating and electron-accepting groups on either side of the Schiff base ring system can lead to materials with large first static hyperpolarizabilities (β), a key indicator of NLO activity. nih.gov

Table 1: Potential Schiff Base Derivatives of this compound for NLO Applications

| Amine Reactant | Resulting Schiff Base Structure | Expected NLO Properties |

|---|---|---|

| Aniline | C₁₆H₁₇NO | Potential for second-order NLO activity due to extended conjugation. |

| 4-Nitroaniline | C₁₆H₁₆N₂O₃ | Enhanced intramolecular charge transfer, potentially leading to higher hyperpolarizability. |

Ligand Scaffolds for Supramolecular Assemblies and Molecular Recognition

The field of supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. This compound serves as an excellent ligand scaffold for the construction of such assemblies due to its ability to form stable complexes with a variety of metal ions. The hydroxyl and aldehyde groups can act as coordination sites, binding to a metal center to form well-defined supramolecular structures.

These supramolecular structures have potential applications in molecular recognition, where the specific size, shape, and chemical environment of the cavity within the assembly can allow for the selective binding of guest molecules. For instance, metal complexes of Schiff bases derived from similar hydroxy aldehydes have been shown to act as fluorescent sensors for specific ions or molecules. google.com

Building Blocks for Polymeric and Macrocyclic Structures

The reactivity of the aldehyde and hydroxyl groups in this compound makes it a valuable monomer for the synthesis of novel polymers and macrocycles.

Polymeric Structures: Research on other hydroxybenzaldehydes has demonstrated their potential in creating polymers through methods like oxidative polycondensation. scispace.comresearchgate.net This process typically involves the polymerization of the monomer in the presence of an oxidizing agent, leading to the formation of a polymer chain. In the case of this compound, this could result in a polymer with a backbone of linked aromatic rings, possessing both aldehyde and hydroxyl side groups. These functional groups could then be further modified to tune the polymer's properties for specific applications. For example, polymers based on polyacrylonitrile (B21495) have been functionalized with benzaldehyde (B42025) derivatives to create materials with antimicrobial properties. nih.gov

Macrocyclic Structures: Macrocycles, large cyclic molecules, are of great interest in areas such as drug discovery and catalysis. nih.gov General strategies for macrocycle synthesis often involve the reaction of building blocks containing multiple reactive sites. nih.govnih.gov this compound can be envisioned as a key component in the synthesis of novel macrocyclic structures. For instance, condensation reactions involving the aldehyde group could be employed to link multiple units of the benzaldehyde or to connect it with other complementary building blocks, ultimately leading to the formation of a large ring structure. The isopropyl group would likely project from the macrocyclic ring, influencing its conformation and solubility.

Precursors for Functional Dyes and Pigments

The synthesis of azo dyes, a major class of synthetic colorants, traditionally involves the diazotization of a primary aromatic amine followed by coupling with an electron-rich aromatic compound. nih.govajchem-a.comnih.gov The presence of the electron-donating hydroxyl group makes this compound an excellent coupling component for the synthesis of novel azo dyes.

The general synthesis would involve the reaction of a diazonium salt (Ar-N₂⁺) with this compound in an alkaline medium. The azo group (-N=N-) would link the aromatic ring of the diazonium salt to the benzaldehyde ring, creating a highly conjugated system responsible for the color of the dye. The specific color of the resulting azo dye would depend on the nature of the aromatic group from the diazonium salt and the substituents on the benzaldehyde ring. The isopropyl and hydroxyl groups would influence the dye's solubility, lightfastness, and affinity for different substrates.

These newly synthesized azo dyes could find applications as functional dyes, for example, in textile dyeing, printing inks, or as colorants for plastics. The presence of the reactive aldehyde group could also allow for the covalent bonding of the dye to a substrate, leading to improved colorfastness.

Table 2: Potential Azo Dyes Derived from this compound

| Diazonium Salt Precursor | Resulting Azo Dye Structure | Expected Color Range |

|---|---|---|

| Aniline | C₁₆H₁₆N₂O₂ | Yellow to Orange |

| 4-Nitroaniline | C₁₆H₁₅N₃O₄ | Orange to Red |

Investigations of Biological Activities: Mechanistic and in Vitro Studies

Interaction with Biomolecules (e.g., Enzymes, Proteins)

Comprehensive studies on the interaction of 3-Hydroxy-2-isopropylbenzaldehyde with various biomolecules are required to understand its potential biological effects. Such investigations would typically involve examining its ability to inhibit enzymes or bind to specific proteins.

Enzyme Inhibition Mechanisms (e.g., Tyrosinase Inhibition, Caspase-3 Inhibition)

No research is currently available on the enzyme inhibition properties of this compound.

Tyrosinase Inhibition: There are no studies investigating the effect of this compound on tyrosinase activity. However, a structural isomer, 2-hydroxy-4-isopropylbenzaldehyde, also known as chamaecin, has been identified as a potent partial inhibitor of mushroom tyrosinase. nih.govnih.gov It exhibits a mixed-type inhibition mechanism and is suggested to function in part by forming a Schiff base with a primary amino group within the enzyme. nih.govnih.gov

Caspase-3 Inhibition: The potential for this compound to inhibit caspase-3, a key enzyme in the apoptotic pathway, has not been explored. mdpi.com For context, studies on the related compound 3-hydroxybenzaldehyde (B18108) have shown that it can influence the expression of apoptosis-related molecules in astrocytes. ambeed.com Caspase-3 is a critical executioner caspase, and its inhibition is a target in various therapeutic areas. mdpi.com

Protein Binding Studies

There are no published protein binding studies for this compound. Research in this area would be essential to determine its pharmacokinetic properties, such as distribution and availability to target tissues.

In Vitro Cellular Assays (Mechanistic Focus)

Mechanistic in vitro cellular assays are crucial for elucidating how a compound affects cellular functions and pathways. To date, no such studies have been published for this compound.

Assessment of Cellular Pathway Modulation

The effect of this compound on cellular signaling pathways remains uninvestigated. As a reference, the related molecule 3-hydroxybenzaldehyde has been shown to activate the Shh signaling pathway in astrocytes, which can protect these cells from oxidative stress. ambeed.com

Studies on Antioxidant Mechanisms

There is no available data on the antioxidant mechanisms of this compound. The antioxidant potential of phenolic compounds is often attributed to their ability to scavenge free radicals. For instance, another related compound, 2-hydroxy-4-methoxybenzaldehyde (B30951), has demonstrated moderate antioxidant activity in various assays, including DPPH free radical scavenging. nih.gov

Antimicrobial Activity Mechanisms (e.g., antibacterial, antifungal)

The antimicrobial properties of this compound have not been reported. However, various other hydroxybenzaldehyde derivatives have shown antimicrobial effects. For example, 2-hydroxy-4-methoxybenzaldehyde has been shown to possess broad-spectrum antimicrobial activity against several bacteria and fungi. nih.gov The proposed mechanism for some benzaldehyde (B42025) derivatives involves disruption of the cell membrane. nih.gov

Table of Related Compound Activities

| Compound | Biological Activity | Findings |

| 2-hydroxy-4-isopropylbenzaldehyde | Tyrosinase Inhibition | Potent partial mixed-type inhibitor of mushroom tyrosinase. nih.govnih.gov |

| 3-hydroxybenzaldehyde | Cellular Pathway Modulation | Activates Shh signaling pathway in astrocytes. ambeed.com |

| 2-hydroxy-4-methoxybenzaldehyde | Antioxidant & Antimicrobial | Exhibits moderate antioxidant activity and broad-spectrum antimicrobial effects. nih.govnih.gov |

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights

While specific and extensive structure-activity relationship (SAR) studies focusing solely on this compound are not widely available in publicly accessible literature, the principles of SAR can be inferred from studies on analogous substituted benzaldehydes and related phenolic compounds like salicylaldehyde (B1680747) derivatives. SAR studies are crucial in medicinal chemistry for optimizing the biological activity of a lead compound by modifying its chemical structure.

For salicylaldehyde derivatives, research has shown that the presence and position of substituents on the aromatic ring significantly influence their biological activities, including antimicrobial and cytotoxic effects. researchgate.netnih.gov For instance, the introduction of electron-withdrawing or electron-donating groups can alter the electronic properties of the molecule, affecting its interaction with biological targets. blogspot.com Studies on salicylaldehyde benzoylhydrazone analogs have demonstrated that cytotoxicity is correlated with electronic and transport factors. In these analogs, electron-donating groups on the salicylaldehyde ring were found to enhance activity. sigmaaldrich.com

In the case of this compound, the key structural features are the hydroxyl (-OH), isopropyl (-CH(CH₃)₂), and aldehyde (-CHO) groups on the benzene (B151609) ring.

Hydroxyl Group: The phenolic hydroxyl group is a critical feature, often involved in forming hydrogen bonds with biological targets such as enzymes or receptors. Studies on other phenolic compounds have consistently highlighted the importance of the hydroxyl group for antioxidant and various other biological activities. The ortho-position of the hydroxyl group relative to the aldehyde can lead to intramolecular hydrogen bonding, which can influence the compound's conformation and reactivity. nih.gov

Isopropyl Group: The bulky isopropyl group at the 2-position influences the steric properties of the molecule. This can affect how the compound fits into the binding site of a target protein, potentially enhancing selectivity or potency. The hydrophobicity of this group may also play a role in the compound's ability to cross cell membranes.

Aldehyde Group: The aldehyde functional group is a key site for chemical reactions and interactions. It can form Schiff bases with primary amino groups in proteins, a mechanism that has been proposed for the inhibitory activity of some benzaldehyde derivatives against certain enzymes. nih.gov

Quantitative structure-activity relationship (QSAR) studies on a series of benzaldehyde derivatives have shown that toxicity and biological activity can be correlated with physicochemical parameters such as hydrophobicity, polarizability, and dipole moment. nih.govtandfonline.com For instance, the hydrophobicity of substituents has been shown to play a major role in the inhibitory activity of benzaldehyde derivatives against phenoloxidase. nih.gov

By analogy with these findings, it can be hypothesized that modifications to any of the three key functional groups of this compound would significantly impact its biological profile. For example, altering the size or electronic nature of the substituent at the 2-position or modifying the aldehyde group could lead to derivatives with different potencies or target specificities.

Computational Biology Approaches (e.g., Molecular Docking for Target Identification)

Computational biology, particularly molecular docking, offers a powerful tool for predicting the potential biological targets of a compound and understanding its mechanism of action at a molecular level. While specific molecular docking studies for this compound are not prominently documented, research on structurally similar natural compounds like thymol (B1683141) and carvacrol (B1668589) provides a strong basis for how such approaches could be applied. nih.govrsc.orgnih.gov

Molecular docking simulations involve placing a small molecule (ligand), such as this compound, into the binding site of a macromolecular target, typically a protein. The simulation then calculates the binding affinity and predicts the binding conformation of the ligand. This information can help identify potential protein targets and elucidate the key molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

For thymol and its isomer carvacrol, which share the same isopropyl-substituted phenolic scaffold but lack the aldehyde group, computational studies have been used to predict and analyze their anticancer mechanisms. nih.govresearchgate.net These studies have identified potential protein targets, such as the AKT1 protein, and molecular docking has been used to visualize the binding interactions within the protein's active site. nih.gov Similarly, molecular docking has been employed to investigate the antimicrobial activity of thymol by studying its interactions with essential microbial proteins. nih.govmdpi.com

Applying a similar computational strategy to this compound would involve:

Building a 3D model of the molecule.

Selecting a library of potential protein targets based on known activities of similar compounds or desired therapeutic effects.

Performing molecular docking simulations to predict the binding of this compound to each of these targets.

Analyzing the docking results to identify the targets with the highest predicted binding affinities and to understand the specific molecular interactions involved.

Such in silico studies can guide further experimental work by prioritizing potential biological targets for in vitro validation. For example, if docking studies suggest that this compound binds strongly to a particular enzyme, subsequent in vitro assays can be performed to confirm this inhibitory activity.

Future Research Directions and Outlook

Development of Novel Synthetic Routes with Enhanced Sustainability

The future synthesis of 3-Hydroxy-2-isopropylbenzaldehyde will likely prioritize green chemistry principles to enhance sustainability. Current methods for producing substituted salicylaldehydes often involve multi-step processes with moderate yields and the use of hazardous reagents. google.comgoogle.com Future research should focus on developing more direct and eco-friendly synthetic pathways.

One promising avenue is the exploration of catalyst-free or green-catalyzed formylation reactions. tandfonline.comrsc.org Research into methods using benign reagents like formamidine (B1211174) acetate (B1210297) or one-pot syntheses involving reagents such as MgCl₂, Et₃N, and paraformaldehyde could lead to higher yields and fewer side products. rsc.orgorgsyn.org Another approach involves the strategic protection of the phenolic group, perhaps through the formation of a temporary anhydro dimer, allowing for chemical transformations on the aromatic ring before hydrolysis to yield the desired product. google.comgoogle.com Biocatalysis, using enzymes to perform specific transformations under mild conditions, represents another frontier for the sustainable production of this and related phenolic compounds.

| Proposed Sustainable Method | Rationale & Potential Advantages | Key Research Focus |

| Catalyst-Free Formylation | Reduces reliance on heavy metal catalysts, minimizing waste and toxicity. tandfonline.comrsc.org | Investigating novel, non-toxic formylating agents and optimizing reaction conditions (e.g., microwave irradiation, solvent-free conditions). |

| One-Pot Synthesis | Improves process efficiency by reducing the number of isolation and purification steps, saving time, energy, and solvents. orgsyn.org | Designing reaction sequences where formylation is combined with other transformations, such as Dakin or Baeyer-Villiger oxidations. orgsyn.org |

| Anhydro Dimer Intermediate | Protects the reactive aldehyde and phenol (B47542) groups, allowing for selective modifications on the benzene (B151609) ring with potentially higher yields. google.comgoogle.com | Optimizing dimer formation and hydrolysis conditions; exploring a range of chemical transformations on the dimer intermediate. |

| Biocatalysis | Utilizes enzymes for high selectivity and specificity under mild, aqueous conditions, representing a highly sustainable approach. | Screening for and engineering enzymes capable of ortho-formylating isopropyl-substituted phenols. |

Exploration of New Catalytic Transformations

The functional groups of this compound make it an excellent substrate for a wide array of catalytic transformations to generate novel molecules. Future research should explore its potential in various catalytic systems.

The aldehyde group can be a target for reductive etherification, a process that has been shown to be effective for other hydroxybenzaldehydes using zirconium and hafnium-based catalysts. osti.gov This could produce unique ether derivatives with potential applications in biofuels or as specialty chemicals. Furthermore, the phenolic hydroxyl and aldehyde moieties can act as ligands, forming stable complexes with various metal ions. nih.govnih.gov The synthesis and characterization of such metal complexes could lead to new catalysts for organic synthesis or materials with interesting magnetic and electronic properties. Palladium-catalyzed hydrodeoxygenation is another area where the isopropyl group might influence selectivity towards desired products. researchgate.net

| Catalytic Transformation | Potential Outcome & Application | Key Research Focus |

| Reductive Etherification | Synthesis of novel isopropyl-substituted hydroxybenzyl ethers. Potential use as fuel additives or bio-based solvents. osti.gov | Screening of homogeneous and heterogeneous catalysts (e.g., Zr, Hf complexes) for efficiency and selectivity. osti.gov |

| Metal Complexation | Creation of novel coordination compounds with unique catalytic or material properties. nih.govnih.gov | Exploring reactions with a variety of transition metals (e.g., Pd, Cu, Co, Ni) and characterizing the resulting complexes' structures and activities. nih.govnih.gov |

| Hydrodeoxygenation | Selective removal of the oxygen atom to produce 2-isopropyl-m-cresol or other reduced products. | Investigating the influence of the isopropyl group on the selectivity of palladium and other metal catalysts. researchgate.net |

| Asymmetric Catalysis | The aldehyde can be a prochiral center for creating chiral molecules, such as secondary amines or alcohols, with high enantioselectivity. bohrium.com | Development of chiral catalysts for asymmetric reduction or reductive amination reactions. |

Advanced Materials for Optoelectronics and Nanoscience

The distinct chemical features of this compound make it a compelling candidate for the synthesis of advanced materials. The presence of the phenolic and aldehyde groups allows it to be a monomer or precursor for various polymers and organic frameworks.

Future work could focus on incorporating this molecule into covalent organic frameworks (COFs) or metal-organic frameworks (MOFs). The hydroxyl and aldehyde groups are ideal for forming the Schiff base linkages that often constitute the backbone of these porous, crystalline materials. Such materials could have applications in gas storage, catalysis, or sensing. Additionally, its derivatives, particularly those formed through reactions creating extended π-conjugated systems (e.g., hydrazones), could be investigated for their photochromic or fluorescent properties, making them suitable for organic electronics or as chemosensors. acs.org

| Material Application | Synthetic Strategy | Potential Properties & Uses |

| Covalent Organic Frameworks (COFs) | Condensation reaction with multifunctional amines (e.g., triamines) to form crystalline, porous polymers. | High surface area for gas storage, heterogeneous catalysis, or chemical sensing. |

| Schiff Base Ligands & MOFs | Reaction with amines to form Schiff base ligands, followed by coordination with metal ions to create Metal-Organic Frameworks. nih.gov | Tunable porosity and functionality for applications in catalysis, separations, and drug delivery. |

| Fluorescent Probes/Chemosensors | Synthesis of derivatives (e.g., hydrazones, azines) that exhibit Aggregation-Induced Emission (AIE) or Excited-State Intramolecular Proton Transfer (ESIPT). acs.org | Development of sensors for specific metal ions or small molecules based on changes in fluorescence. acs.org |

| Polymer Building Block | Use as a monomer in polymerization reactions (e.g., forming phenolic resins or polyesters) to impart specific properties. | Creation of specialty polymers with enhanced thermal stability or specific functionalities. |

Deeper Elucidation of Biological Mechanisms and Targets